Cas no 1260607-93-9 (Fmoc-2,4-difluoro-L-homophenylalanine)
Fmoc-2,4-difluoro-L-homophenylalanine Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-2,4-difluoro-L-homophenylalanine
- AB34222
- (S)-4-(2,4-DIFLUORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-BUTYRIC ACID
- 1260607-93-9
- Fmoc-2,4-Difluoro-L-Homophe
- E74368
- (2S)-4-(2,4-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- MFCD07372300
- CS-0188067
- BS-45464
-
- Inchi: 1S/C25H21F2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
- InChI Key: WHMGZFGSXUFZQY-QHCPKHFHSA-N
- SMILES: FC1C=C(C=CC=1CC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F
Computed Properties
- Exact Mass: 437.14386448g/mol
- Monoisotopic Mass: 437.14386448g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 640
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 75.6
Fmoc-2,4-difluoro-L-homophenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN037-200mg |
Fmoc-2,4-difluoro-L-homophenylalanine |
1260607-93-9 | 95% | 200mg |
3344.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN037-10mg |
Fmoc-2,4-difluoro-L-homophenylalanine |
1260607-93-9 | 95% | 10mg |
647.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN037-50mg |
Fmoc-2,4-difluoro-L-homophenylalanine |
1260607-93-9 | 95% | 50mg |
1337.0CNY | 2021-07-14 | |
| Chemenu | CM421922-250mg |
Fmoc-2,4-difluoro-L-homophenylalanine |
1260607-93-9 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM421922-500mg |
Fmoc-2,4-difluoro-L-homophenylalanine |
1260607-93-9 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM421922-1g |
Fmoc-2,4-difluoro-L-homophenylalanine |
1260607-93-9 | 95%+ | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1216774-5g |
Fmoc-2,4-difluoro-L-homophenylalanine |
1260607-93-9 | 95% | 5g |
$3000 | 2024-06-03 | |
| abcr | AB597414-1g |
Fmoc-2,4-Difluoro-L-Homophe; . |
1260607-93-9 | 1g |
€488.30 | 2024-07-19 | ||
| abcr | AB597414-5g |
Fmoc-2,4-Difluoro-L-Homophe; . |
1260607-93-9 | 5g |
€1554.60 | 2024-07-19 | ||
| 1PlusChem | 1P01JN36-25mg |
Fmoc-2,4-difluoro-L-homophenylalanine |
1260607-93-9 | 95% | 25mg |
$171.00 | 2024-07-09 |
Fmoc-2,4-difluoro-L-homophenylalanine Suppliers
Fmoc-2,4-difluoro-L-homophenylalanine Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Fmoc-2,4-difluoro-L-homophenylalanine
Introduction to Fmoc-2,4-difluoro-L-homophenylalanine (CAS No 1260607-93-9)
Fmoc-2,4-difluoro-L-homophenylalanine, with the chemical compound identifier CAS No 1260607-93-9, is a specialized amino acid derivative widely utilized in the field of peptide synthesis and pharmaceutical research. This compound features a unique structural configuration, incorporating both Fmoc (fluorenylmethyloxycarbonyl) protective group and fluorine atoms at the 2 and 4 positions of the phenyl ring, which significantly influences its reactivity and applications in synthetic chemistry.
The Fmoc group is a critical component in solid-phase peptide synthesis (SPPS), providing an efficient and stable protective mechanism for the amino group during sequential coupling reactions. The introduction of fluorine atoms at the 2 and 4 positions of the phenylalanine backbone enhances the molecule's electronic properties, making it particularly valuable in designing peptides with altered physicochemical characteristics. These modifications can lead to improved solubility, stability, and bioavailability of peptide-based drugs.
In recent years, there has been growing interest in fluorinated amino acids due to their potential in modulating enzyme activity and binding interactions. Studies have demonstrated that the presence of fluorine atoms can influence the conformational flexibility and binding affinity of peptides, making them promising candidates for drug development. For instance, Fmoc-2,4-difluoro-L-homophenylalanine has been explored in the synthesis of peptidomimetics aimed at targeting specific biological pathways.
One notable application of this compound is in the development of protease inhibitors. Proteases play a crucial role in various physiological processes, and their inhibition is often a key strategy in treating diseases such as cancer and infectious disorders. The unique structural features of Fmoc-2,4-difluoro-L-homophenylalanine allow for the design of peptides with enhanced binding affinity to target proteases. Research has shown that fluorinated peptides can exhibit improved resistance to enzymatic degradation, thereby increasing their therapeutic efficacy.
The use of Fmoc-2,4-difluoro-L-homophenylalanine in peptide synthesis also aligns with the broader trend toward green chemistry and sustainable practices. The Fmoc group facilitates orthogonal deprotection conditions, allowing for more efficient synthesis with reduced waste generation. Additionally, the incorporation of fluorine atoms can lead to more stable intermediates, minimizing side reactions and improving overall yields.
Recent advancements in computational chemistry have further enhanced the utility of fluorinated amino acids like Fmoc-2,4-difluoro-L-homophenylalanine. Molecular modeling studies have revealed insights into how fluorine substitution affects peptide interactions with biological targets. These insights are invaluable for rational drug design, enabling researchers to predict and optimize peptide properties before experimental synthesis.
In conclusion, Fmoc-2,4-difluoro-L-homophenylalanine (CAS No 1260607-93-9) represents a significant advancement in peptide chemistry. Its unique structural features and versatile applications make it a valuable tool for researchers developing novel therapeutic agents. As our understanding of fluorinated compounds continues to grow, we can expect even more innovative uses for this compound in the future.
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